

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol (CAS 4000-72-0)

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

Cat. No.: B1329751

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activity of **1-(Aminomethyl)cyclohexanol**, a versatile building block in pharmaceutical and chemical research.

Physicochemical Properties

1-(Aminomethyl)cyclohexanol is an organic compound featuring a cyclohexane ring substituted with both an aminomethyl and a hydroxyl group at the same carbon atom.^[1] This bifunctional nature imparts properties of both amines and alcohols, making it soluble in polar solvents.^{[2][3]} It typically appears as a colorless to pale yellow liquid or a low-melting solid.^[1] ^[2]

Table 1: Physicochemical Properties of **1-(Aminomethyl)cyclohexanol**

Property	Value	Source(s)
CAS Number	4000-72-0	[1] [4]
Molecular Formula	C ₇ H ₁₅ NO	[1] [2]
Molecular Weight	129.20 g/mol	[1]
IUPAC Name	1-(aminomethyl)cyclohexan-1-ol	[5]
Appearance	Colorless to pale yellow liquid or solid	[1] [2]
Melting Point	27-29 °C (free base); 122-123 °C (form unspecified); 205 °C (hydrochloride salt)	[4] [6]
Boiling Point	219.5 °C at 760 mmHg; 120-128 °C at 18 Torr	[1] [4] [6]
Density	1.020 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Soluble in polar solvents	[2] [3]
InChI Key	XUSXTHMTOSFZII-UHFFFAOYSA-N	[2]
SMILES	C1CCC(CC1)(CN)O	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-(Aminomethyl)cyclohexanol**. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics can be inferred from its structure and data on related compounds.

Table 2: Spectroscopic Data Summary

Technique	Expected Features	Available Data/References
¹ H NMR	Signals for cyclohexyl protons (broad multiplets, ~1-2 ppm), aminomethyl protons (-CH ₂ -N), and hydroxyl proton (-OH). The chemical shifts can be influenced by solvent and concentration.	While specific spectra for this compound are not publicly available, analysis of similar structures like cyclohexanol and other aminocyclohexanols can provide reference points. [7][8]
¹³ C NMR	Signals for the quaternary carbon bearing the -OH and -CH ₂ NH ₂ groups, five distinct cyclohexyl carbons, and the aminomethyl carbon.	No specific public data is available.
IR Spectroscopy	Broad O-H stretching band (~3300 cm ⁻¹), N-H stretching bands (doublet for primary amine, ~3300-3400 cm ⁻¹), C-H stretching bands (~2850-2950 cm ⁻¹), and C-N and C-O stretching bands in the fingerprint region.	FTIR and Raman spectra for the hydrochloride salt are available on SpectraBase.[9]
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z 129. Fragmentation would likely involve loss of water, the aminomethyl group, or ring fragmentation.	Predicted collision cross-section values for various adducts are available in public databases like PubChem.[10] GC-MS data is referenced in the NIST Mass Spectrometry Data Center.[5]

Synthesis and Experimental Protocols

1-(Aminomethyl)cyclohexanol is commonly synthesized via the reduction of 1-(nitromethyl)cyclohexanol. A detailed protocol based on a procedure from *Organic Syntheses* is

provided below.[11] An alternative method involves the reduction of the same precursor using iron powder in the presence of hydrochloric acid.[6]

Experimental Protocol: Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol[11]

This procedure involves two main stages: the synthesis of the precursor 1-(nitromethyl)cyclohexanol and its subsequent reduction.

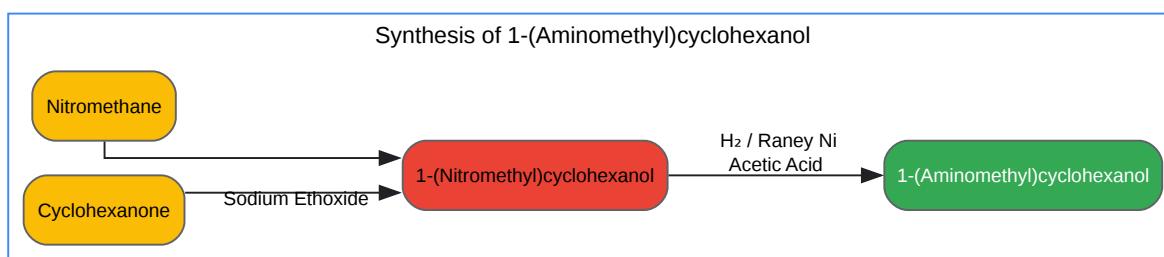
A. Preparation of 1-(Nitromethyl)cyclohexanol

- Prepare a solution of sodium ethoxide by dissolving 57.5 g of clean sodium in 1.2 L of absolute ethanol in a 3-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
- Cool the sodium ethoxide solution to 40 °C.
- Add a mixture of 245.5 g of redistilled cyclohexanone and 198 g of redistilled nitromethane dropwise to the stirred sodium ethoxide solution, maintaining the temperature between 30-40 °C.
- After the addition is complete, stir the resulting pasty mixture for an additional 2 hours at room temperature.
- Pour the reaction mixture into a mixture of 2 kg of crushed ice and 184 g of glacial acetic acid.
- Separate the oily layer of 1-(nitromethyl)cyclohexanol. Extract the aqueous layer with ether.
- Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(nitromethyl)cyclohexanol.

B. Hydrogenation of 1-(Nitromethyl)cyclohexanol

- Dissolve the crude 1-(nitromethyl)cyclohexanol in 450 ml of glacial acetic acid.

- Introduce this solution into a high-pressure hydrogenation apparatus containing a suspension of Raney nickel catalyst in 150 ml of glacial acetic acid.
- Pressurize the apparatus with hydrogen to approximately 1000-1500 psi.
- Heat the mixture to 40-50 °C with agitation. The hydrogenation is an exothermic reaction, and cooling may be necessary to maintain the temperature below 60 °C to prevent side reactions.[11]
- After the theoretical amount of hydrogen has been absorbed (typically 15-18 hours), cool the reaction vessel and vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- The filtrate, a solution of **1-(aminomethyl)cyclohexanol** in acetic acid, can be used directly for subsequent reactions or the product can be isolated. To isolate, the acetic acid can be removed under reduced pressure, and the product can be purified by distillation or crystallization of a salt form.[11]



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Caption: Synthesis workflow for **1-(Aminomethyl)cyclohexanol**.

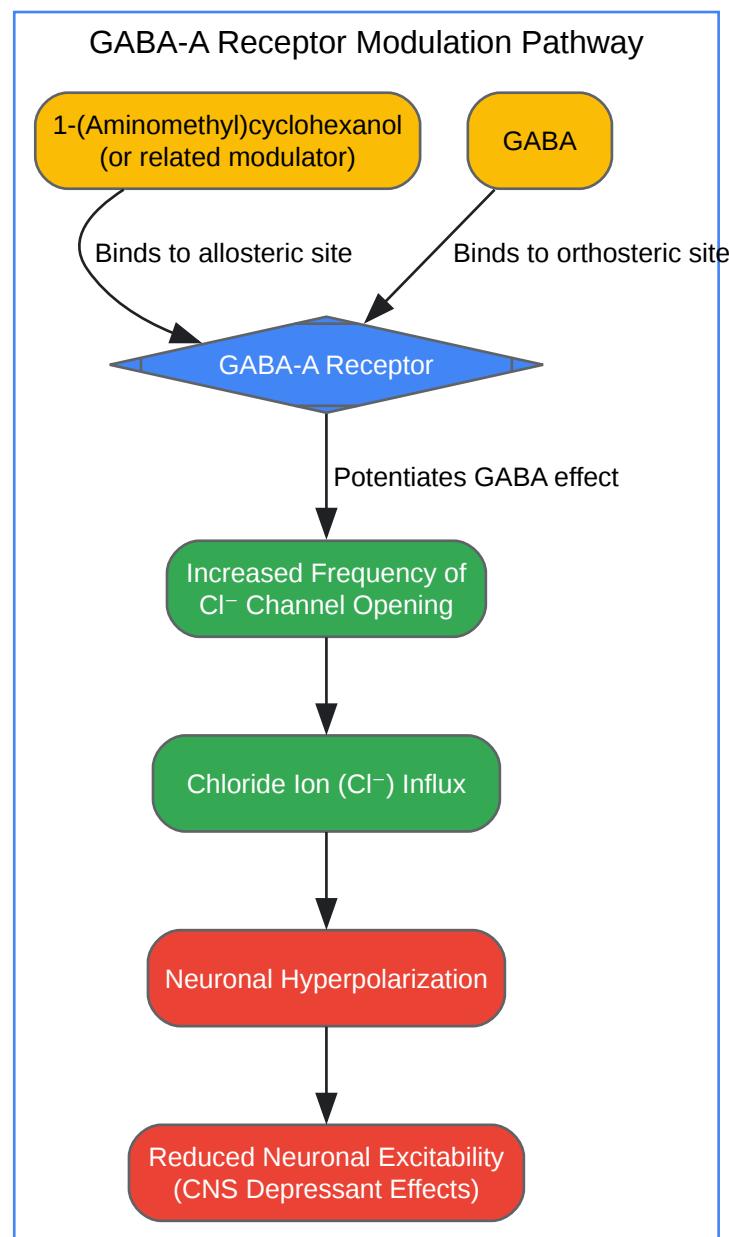
Biological Activity and Signaling Pathways

1-(Aminomethyl)cyclohexanol and its derivatives exhibit significant biological activities, primarily centered on the central nervous system. It has been identified as a ligand for the

benzodiazepine receptor, exhibiting neuroprotective, anticonvulsant, hypoglycemic, and anti-inflammatory properties.[1]

The pharmacological effects of this class of compounds are often mediated through the positive allosteric modulation of γ -aminobutyric acid type A (GABA-A) receptors.[12] GABA-A receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[13]

Benzodiazepines and related modulators bind to a site on the GABA-A receptor distinct from the GABA binding site.[14] This binding potentiates the effect of GABA, increasing the frequency of channel opening, which enhances the inhibitory signal.[15][16] This mechanism underlies the anxiolytic, sedative, and anticonvulsant effects of these compounds.



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